molecular formula C20H18IN3O B10956408 2-(4-Iodoanilino)-N'-[(E)-1-(1-naphthyl)methylidene]propanohydrazide

2-(4-Iodoanilino)-N'-[(E)-1-(1-naphthyl)methylidene]propanohydrazide

Cat. No.: B10956408
M. Wt: 443.3 g/mol
InChI Key: CNJRAEZGTWFVLT-LPYMAVHISA-N
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Description

2-(4-Iodoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an iodoaniline group and a naphthylmethylidene moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide typically involves the condensation of 4-iodoaniline with a suitable hydrazide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and appropriate solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide
  • 2-(4-Chloroanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide
  • 2-(4-Fluoroanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide

Uniqueness

2-(4-Iodoanilino)-N’-[(E)-1-(1-naphthyl)methylidene]propanohydrazide is unique due to the presence of the iodo group, which can influence its reactivity and biological activity. The naphthylmethylidene moiety also contributes to its distinct chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18IN3O

Molecular Weight

443.3 g/mol

IUPAC Name

2-(4-iodoanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C20H18IN3O/c1-14(23-18-11-9-17(21)10-12-18)20(25)24-22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-14,23H,1H3,(H,24,25)/b22-13+

InChI Key

CNJRAEZGTWFVLT-LPYMAVHISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)NC3=CC=C(C=C3)I

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)NC3=CC=C(C=C3)I

Origin of Product

United States

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